molecular formula C15H17ClN4O B12215718 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12215718
M. Wt: 304.77 g/mol
InChI Key: GPRPEECVUWVESR-UHFFFAOYSA-N
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Description

2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a piperazine ring attached to a methoxyphenyl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(3-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Formation of phenol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological activities, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects through competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
  • 4-(4-Chlorophenyl)piperazin-1-yl]pyrimidine
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine

Uniqueness

2-Chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

2-chloro-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H17ClN4O/c1-21-13-4-2-3-12(11-13)19-7-9-20(10-8-19)14-5-6-17-15(16)18-14/h2-6,11H,7-10H2,1H3

InChI Key

GPRPEECVUWVESR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=NC=C3)Cl

Origin of Product

United States

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